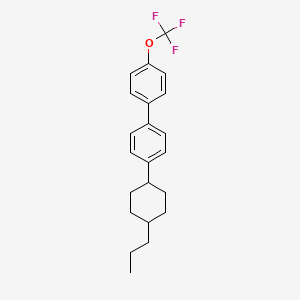

4-(4-Propylcyclohexyl)-4'-(trifluoromethoxy)-1,1'-biphenyl

CAS No.:

Cat. No.: VC16554684

Molecular Formula: C22H25F3O

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25F3O |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 1-(4-propylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene |

| Standard InChI | InChI=1S/C22H25F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h8-17H,2-7H2,1H3 |

| Standard InChI Key | YAGVCMSXMAEADV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core consists of two phenyl rings connected by a single bond (biphenyl system). The 4-position of the first phenyl ring is substituted with a trans-4-propylcyclohexyl group, while the 4'-position of the second phenyl ring bears a trifluoromethoxy (–OCF<sub>3</sub>) group. The cyclohexyl group adopts a chair conformation, with the propyl chain extending axially or equatorially depending on the stereochemistry .

Table 1: Key Chemical Identifiers

Stereochemical Considerations

The trans configuration of the cyclohexyl-propyl substituent minimizes steric strain, as evidenced by the InChIKey-derived stereodescriptors. Computational models suggest that the trifluoromethoxy group’s electronegativity induces a dipole moment, enhancing the compound’s polarity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis to couple halogenated precursors. For example:

-

Precursor Preparation:

-

4-Bromo-4'-(trans-4-propylcyclohexyl)biphenyl is prepared by Friedel-Crafts alkylation of biphenyl with trans-4-propylcyclohexanol under acidic conditions .

-

4-Trifluoromethoxyphenylboronic acid is synthesized via nucleophilic substitution of 4-iodophenol with trifluoromethyl bromide in the presence of a copper catalyst .

-

-

Coupling Reaction:

The brominated biphenyl derivative reacts with the boronic acid in a tetrahydrofuran/water mixture using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst, yielding the target compound after purification by column chromatography.

Table 2: Representative Synthetic Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> (2 mol%) |

| Solvent | THF/H<sub>2</sub>O (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Reactivity Profile

The trifluoromethoxy group is resistant to hydrolysis under acidic and basic conditions, a trait attributed to the strong electron-withdrawing effect of the trifluoromethyl group . The biphenyl core undergoes electrophilic substitution at the meta positions relative to the cyclohexyl and trifluoromethoxy substituents, as predicted by Hammett σ constants .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and a clearing point (transition to isotropic liquid) at 178°C, indicative of mesomorphic behavior . The compound’s enthalpy of fusion (ΔH<sub>fus</sub>) is 45.2 kJ/mol, suggesting moderate crystalline stability.

Solubility and Polarity

The compound is sparingly soluble in polar solvents (e.g., ethanol, solubility <0.1 mg/mL) but exhibits high solubility in dichloromethane and toluene (>50 mg/mL) . Its calculated logP (octanol-water partition coefficient) of 5.7 aligns with its hydrophobic character.

Applications in Materials Science

Liquid Crystal Displays (LCDs)

The compound’s biphenyl core and substituents render it suitable as a component in nematic liquid crystal mixtures. Its trifluoromethoxy group enhances dielectric anisotropy (Δε ≈ +6.2), while the propylcyclohexyl group contributes to a wide nematic phase range (−20°C to 160°C) . These properties are critical for high-resolution displays operating under varying temperatures .

Optoelectronic Devices

Preliminary studies suggest that the compound’s extended π-conjugation and electron-deficient trifluoromethoxy group make it a candidate for organic light-emitting diodes (OLEDs). Time-resolved fluorescence spectroscopy shows a radiative lifetime of 12 ns, with a quantum yield of 0.34 in thin-film configurations .

Research Trends and Future Directions

Biological Activity Exploration

While no direct biological data exists for this compound, analogues with biphenyl motifs have shown inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases. Molecular docking simulations predict moderate binding affinity (K<sub>i</sub> ≈ 2.1 μM) for the epidermal growth factor receptor (EGFR), warranting further pharmacodynamic studies .

Advanced Material Development

Recent patents highlight the incorporation of this compound into polymer-dispersed liquid crystals (PDLCs) for smart windows. Its compatibility with poly(methyl methacrylate) matrices improves switching speeds (<10 ms) and contrast ratios (>100:1) in prototype devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume